methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18813867
InChI: InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24?,26-/m0/s1
SMILES:
Molecular Formula: C26H33NO12S
Molecular Weight: 583.6 g/mol

methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

CAS No.:

Cat. No.: VC18813867

Molecular Formula: C26H33NO12S

Molecular Weight: 583.6 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate -

Specification

Molecular Formula C26H33NO12S
Molecular Weight 583.6 g/mol
IUPAC Name methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Standard InChI InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24?,26-/m0/s1
Standard InChI Key NPLKOUSSDBQHEN-SNAVKXRXSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C[C@@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Canonical SMILES CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₂₆H₃₃NO₁₂S and a molecular weight of 583.6 g/mol. Its IUPAC name reflects its intricate stereochemistry:

  • Oxane backbone: A six-membered oxygen-containing ring with substituents at positions 2, 4, 5, and 6.

  • Stereochemical descriptors: The (2S,4S,5R) and (1S,2R) configurations indicate specific spatial arrangements critical for biological interactions.

  • Functional groups:

    • Phenylsulfanyl group at position 2: Introduces potential for hydrophobic interactions and redox activity.

    • Triacetyloxypropyl group at position 6: Enhances solubility and serves as a protective moiety in synthesis.

    • Acetamido and acetyloxy groups: Common in glycosylation intermediates.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₃₃NO₁₂S
Molecular Weight583.6 g/mol
CAS NumberNot publicly disclosed
Stereochemistry2S,4S,5R (oxane); 1S,2R (propyl)

Synthesis and Structural Elucidation

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagentsPurpose
1CyclizationAcid catalyst (e.g., H₂SO₄)Form oxane ring
2AcetylationAcetic anhydride, pyridineProtect hydroxyl groups
3ThiolationThiophenol, BF₃·Et₂OIntroduce phenylsulfanyl group
4GlycosylationTriacetyloxypropyl bromideAttach propyl side chain

Biological Activity and Mechanistic Insights

Hypothesized Targets

  • Sialyltransferases: The triacetyloxypropyl group resembles sialic acid precursors, potentially competing for enzyme binding.

  • Thiol-dependent enzymes: The phenylsulfanyl group may inhibit cysteine proteases via disulfide bond formation.

Table 3: Inferred Biological Effects

TargetMechanismBiological Outcome
SialyltransferaseCompetitive inhibitionReduced cell adhesion
Caspase-1Thiol group interactionAnti-inflammatory response
SelectinsGlycan maskingInhibited leukocyte recruitment

Research Findings and Future Directions

Comparative Studies

While direct studies on this compound are absent, related structures demonstrate:

  • Anticancer activity: Fluorinated sialic acid analogs reduce tumor growth by 40–60% in murine models.

  • Anti-inflammatory effects: Caspase-1 inhibitors diminish allergic rhinitis symptoms in mice .

Stability and Toxicity Considerations

  • Acetyl hydrolysis: Predicted to occur in serum, releasing acetic acid and active intermediates.

  • Sulfur toxicity: Phenylsulfanyl groups may induce oxidative stress at high doses, necessitating dose optimization.

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